N-羧甲氧基阿莫西林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

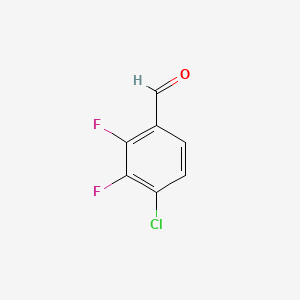

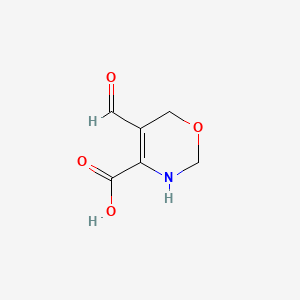

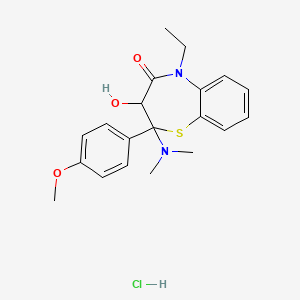

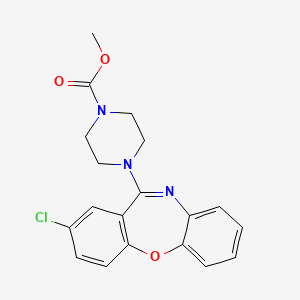

N-Carbomethoxyamoxapine is a biochemical used for proteomics research . It has a molecular formula of C19H18ClN3O3 and a molecular weight of 371.82 . It is an artifact formed by phosgene in chloroform when used in the extraction of amoxapine metabolites .

Molecular Structure Analysis

The molecular structure of N-Carbomethoxyamoxapine is represented by the formula C19H18ClN3O3 . The InChI key for N-Carbomethoxyamoxapine is FQYXQCUSHAGYNK-UHFFFAOYSA-N . Further analysis of the molecular structure would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

N-Carbomethoxyamoxapine has a molecular weight of 371.82 . Its molecular formula is C19H18ClN3O3 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability might be available in specialized chemical databases or literature.科学研究应用

抗抑郁药阿莫西林在真菌中的转化:一项研究发现,Cunninghamella elegans对抗抑郁药阿莫西林进行生物转化,产生了几种代谢物,包括N-羧甲氧基阿莫西林。然而,这种化合物被确定为一种由于提取过程中使用的氯仿分解而形成的人为产物,而不是阿莫西林的直接代谢物(Moody, Heinze, & Cerniglia, 2001)。

与NBOMe化合物相关的中毒:对两例严重中毒病例的研究显示存在各种N-甲氧基苄(NBOMe)衍生物,这些物质是强效的5HT2A受体激动剂。这些物质,包括25B-NBOMe和25C-NBOMe,与5-羟色胺能和交感神经兴奋症状相关,并代表了一组潜在危险的新兴药物(Tang, Ching, Tsui, Chu, & Mak, 2014)。

报告给丹麦毒物信息中心的药物暴露:一项回顾NBOMe药物暴露的研究报告显示这类案例急剧增加。NBOMe物质,包括N-羧甲氧基衍生物,以其强烈的致幻效果而闻名,类似于LSD,但可能具有更多的兴奋剂特性(Madsen, Petersen, & Dalhoff, 2017)。

阿莫西林的神经阻滞特性:另一项研究调查了阿莫西林,发现它及其代谢物,包括与N-羧甲氧基阿莫西林相关的化合物,可能具有神经阻滞(抗精神病)以及抗抑郁特性。这种双重活性引发了对其治疗用途和潜在风险的考虑(Cohen, Harris, Altesman, & Cole, 1982)。

NBOMe化合物的致幻特性:一篇关于NBOMe药物的综述,包括N-羧甲氧基衍生物,突出了它们作为5-HT2A受体激动剂的强效致幻效果。这些物质导致了严重中毒和死亡,引发了重大的公共卫生关切(Kyriakou et al., 2015)。

属性

IUPAC Name |

methyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-25-19(24)23-10-8-22(9-11-23)18-14-12-13(20)6-7-16(14)26-17-5-3-2-4-15(17)21-18/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYXQCUSHAGYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carbomethoxyamoxapine | |

Q & A

Q1: What is N-Carbomethoxyamoxapine and how is it formed?

A1: N-Carbomethoxyamoxapine is an artifact, not a true metabolite, formed during the extraction process of amoxapine biotransformation samples when chloroform is used as the extraction solvent []. Amoxapine, a tricyclic antidepressant with a piperazine ring in its structure, can react with phosgene, a decomposition product often found in chloroform. This reaction leads to the formation of N-carbomethoxy derivatives at the secondary nitrogen of the piperazine ring, particularly in the presence of alcohol.

Q2: Why is the identification of N-Carbomethoxyamoxapine as an artifact important in amoxapine biotransformation studies?

A2: Misidentifying N-Carbomethoxyamoxapine as a metabolite of amoxapine could lead to erroneous conclusions about the drug's metabolic pathway and potentially impact the interpretation of research findings []. Recognizing it as an artifact arising from the extraction process emphasizes the need for careful solvent selection and appropriate control experiments in drug metabolism studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-methylethenyl)-](/img/no-structure.png)

![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)

![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)